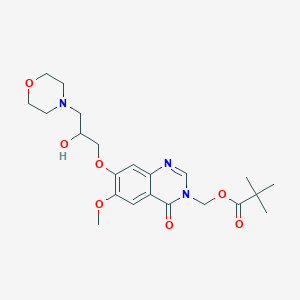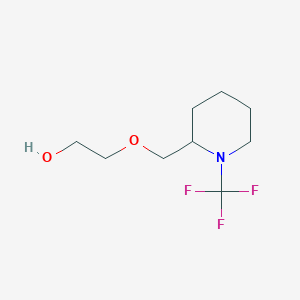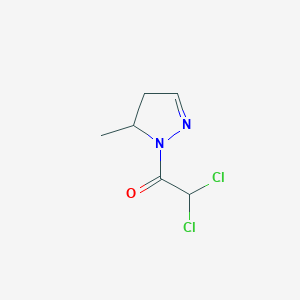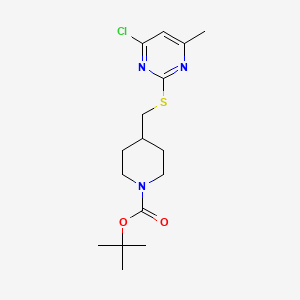
(4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine is a complex organic compound that features a combination of aromatic rings and nitrogen-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine typically involves multi-step organic reactions. One common method starts with the preparation of 4-chlorophenylhydrazine from 4-chloroaniline through diazotization and reduction reactions . The 4-chlorophenylhydrazine is then reacted with pyridine-2-carbaldehyde to form the desired compound through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of (4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Chloro-phenyl)-pyridine: Shares a similar structure but lacks the pyrazine ring.
(4-Chloro-phenyl)-pyrazine: Similar but without the pyridine ring.
(4-Chloro-phenyl)-amine: A simpler structure with only the phenyl and amine groups.
Uniqueness
(4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine is unique due to the combination of its aromatic and heterocyclic rings, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions .
Eigenschaften
Molekularformel |
C15H11ClN4 |
|---|---|
Molekulargewicht |
282.73 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-6-pyridin-2-ylpyrazin-2-amine |
InChI |
InChI=1S/C15H11ClN4/c16-11-4-6-12(7-5-11)19-15-10-17-9-14(20-15)13-3-1-2-8-18-13/h1-10H,(H,19,20) |
InChI-Schlüssel |
KQMBHVYNMWCUGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CN=CC(=N2)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Ethoxyfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13960227.png)


![Naphtho[2,3-D]thiazol-2-amine](/img/structure/B13960234.png)

![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 1-phenylcyclopentane-1-carboxylate](/img/structure/B13960242.png)




